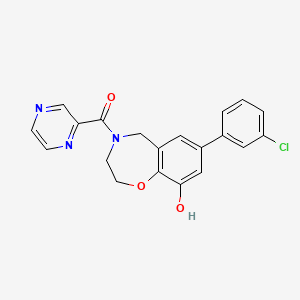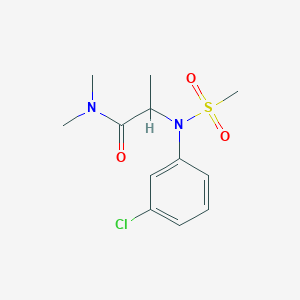![molecular formula C19H27NO6 B5339531 N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate](/img/structure/B5339531.png)
N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate, also known as MPPE, is a chemical compound that has been studied extensively due to its potential therapeutic applications. It is a selective α2-adrenergic receptor agonist and has been shown to have anxiolytic and antihypertensive effects.
Wirkmechanismus
N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate is a selective α2-adrenergic receptor agonist. It binds to the α2-adrenergic receptors in the brain and peripheral tissues, leading to a decrease in sympathetic nervous system activity. This decrease in sympathetic activity is thought to underlie the anxiolytic and antihypertensive effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In animal models, this compound has been shown to decrease blood pressure and heart rate, decrease anxiety-like behavior, and protect against neuronal damage. In humans, this compound has been shown to decrease blood pressure and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate in lab experiments is its high purity and well-established synthesis method. However, one limitation is that it has only been studied in animal models and its effects in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate. One direction is to study its effects in humans, particularly in the treatment of anxiety disorders and hypertension. Another direction is to study its potential neuroprotective effects in humans. Additionally, the development of more selective α2-adrenergic receptor agonists could lead to the development of more effective treatments for anxiety disorders, hypertension, and other conditions.
Synthesemethoden
The synthesis of N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate involves the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 2-chloroethylcyclopentylamine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. This synthesis method has been reported in several research papers and has been shown to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic effects in animal models and has been proposed as a potential treatment for anxiety disorders. It has also been shown to have antihypertensive effects and has been proposed as a potential treatment for hypertension. In addition, this compound has been studied for its potential neuroprotective effects and has been shown to protect against neuronal damage in animal models of ischemic stroke.
Eigenschaften
IUPAC Name |
N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C2H2O4/c1-3-6-14-9-10-16(17(13-14)19-2)20-12-11-18-15-7-4-5-8-15;3-1(4)2(5)6/h3,6,9-10,13,15,18H,4-5,7-8,11-12H2,1-2H3;(H,3,4)(H,5,6)/b6-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPINQCHLNALJOE-ZIKNSQGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCNC2CCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCNC2CCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-naphthyl)-5-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5339448.png)
![N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5339453.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5339466.png)
![ethyl 4,5-dimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5339471.png)


![4-(4-isobutyl-1,4-diazepan-1-yl)-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5339498.png)
![1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5339501.png)

![4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5339506.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5339522.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5339526.png)